molecular formula C13H12BrNO2 B2771098 1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid CAS No. 923863-66-5

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

Cat. No. B2771098
CAS RN: 923863-66-5
M. Wt: 294.148
InChI Key: ICLBMRNCDQWFNK-UHFFFAOYSA-N
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Description

The compound “1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom. The pyrrole ring is substituted with a carboxylic acid group at the 3-position, a 2-bromophenyl group at the 1-position, and methyl groups at the 2 and 5 positions .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the formation of the pyrrole ring, the introduction of the carboxylic acid and 2-bromophenyl groups, and the addition of the methyl groups. Unfortunately, without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the aromatic pyrrole ring, the electron-withdrawing carboxylic acid group, and the electron-donating methyl groups. The bromophenyl group is also an important structural feature, as the bromine atom could potentially be used as a leaving group in further reactions .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the carboxylic acid group could react with bases to form a carboxylate anion, or with alcohols to form esters. The bromine atom on the phenyl ring could potentially be displaced in a nucleophilic aromatic substitution reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .

Scientific Research Applications

Borinic Acid Synthesis and Derivatives

Borinic acids play a crucial role in organic synthesis and catalysis. Researchers have reported methods for synthesizing borinic acid derivatives using 2-bromophenyl boronate esters. For instance, Zou et al. developed a method using water instead of HCl for hydrolysis, yielding diketal compounds . Additionally, the same group described the synthesis of 9,10-diboraanthracenes starting from 2-bromophenyl boronate esters . These compounds can serve as building blocks for further functionalization and drug discovery.

Dynamic Click Chemistry

Boronic acids are essential components in dynamic click reactions. Among these, cis-diols conjugation mediated by boronic acids has found applications in chemical biology, supramolecular chemistry, and biomedical research . Researchers exploit the reversible nature of this reaction for designing responsive materials, drug delivery systems, and bioconjugates.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon–carbon bonds. Boronic acids, including 2-bromophenyl boronate esters, are commonly used reagents in this process . By coupling with aryl or heteroaryl halides, this reaction enables the synthesis of diverse biaryl compounds. The resulting products find applications in pharmaceuticals, agrochemicals, and materials science.

Mechanism of Action

Target of Action

Compounds with similar structures, such as boronic acids and their esters, are often used in the design of new drugs and drug delivery devices .

Mode of Action

It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation then occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura (sm) cross-coupling reaction, which this compound may participate in, is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction can lead to the formation of new organic compounds, potentially affecting various biochemical pathways.

Result of Action

The potential result of its participation in suzuki–miyaura (sm) cross-coupling reactions could be the formation of new carbon–carbon bonds, leading to the synthesis of new organic compounds .

Action Environment

It’s worth noting that boronic acids and their esters, which share structural similarities with this compound, are only marginally stable in water . This suggests that the compound’s stability and efficacy could potentially be influenced by environmental factors such as pH and temperature.

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

1-(2-bromophenyl)-2,5-dimethylpyrrole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2/c1-8-7-10(13(16)17)9(2)15(8)12-6-4-3-5-11(12)14/h3-7H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLBMRNCDQWFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2Br)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-bromophenyl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid

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